molecular formula C15H9Cl2IN2O3S B13942905 5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid

5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B13942905
M. Wt: 495.1 g/mol
InChI Key: HXWOXQMHFDUNCD-UHFFFAOYSA-N
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Description

5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of chlorine, iodine, and benzoic acid moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine and iodine atoms into the aromatic ring.

    Acylation: Formation of the carbonyl group by reacting with acyl chlorides.

    Thioamide Formation: Introduction of the carbamothioyl group through reactions with thiourea derivatives.

    Coupling Reaction: Final coupling of the substituted benzoic acid with the halogenated aromatic compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with new functional groups.

Scientific Research Applications

5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-iodobenzoic acid
  • (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
  • (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone

Uniqueness

5-Chloro-2-({[(2-chloro-5-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H9Cl2IN2O3S

Molecular Weight

495.1 g/mol

IUPAC Name

5-chloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9Cl2IN2O3S/c16-7-1-4-12(10(5-7)14(22)23)19-15(24)20-13(21)9-6-8(18)2-3-11(9)17/h1-6H,(H,22,23)(H2,19,20,21,24)

InChI Key

HXWOXQMHFDUNCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl

Origin of Product

United States

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